N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine
Description
N¹,N⁴-Bis-(γ-chloro-β-hydroxypropyl)hexahydro-1,4-diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The structure features γ-chloro-β-hydroxypropyl substituents on both nitrogen atoms, conferring unique physicochemical and pharmacological properties. The hexahydro backbone indicates partial saturation, reducing ring strain and enhancing conformational flexibility compared to fully unsaturated diazepines. This compound is hypothesized to interact with biological targets such as histamine receptors or ion channels due to structural similarities with pharmacologically active diazepine derivatives .
Properties
CAS No. |
85095-78-9 |
|---|---|
Molecular Formula |
C11H22Cl2N2O2 |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
1-chloro-3-[4-(3-chloro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol |
InChI |
InChI=1S/C11H22Cl2N2O2/c12-6-10(16)8-14-2-1-3-15(5-4-14)9-11(17)7-13/h10-11,16-17H,1-9H2 |
InChI Key |
FLERFWIRPBUVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CC(CCl)O)CC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine typically involves the reaction of hexahydro-1,4-diazepine with gamma-chloro-beta-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted diazepines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine involves its interaction with specific molecular targets. The gamma-chloro-beta-hydroxypropyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Diazepine Derivatives
Key Observations :
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Inferred from Structural Analogs)
Notes:
- *Estimated values based on substituent contributions (chloro: +0.5, hydroxy: -0.6).
- The target compound’s lower LogP compared to dichlorquinazine analogs suggests improved aqueous solubility, critical for oral bioavailability.
- Ether-containing derivatives exhibit confirmed antihistaminic activity, supporting the hypothesis that the target compound may share similar receptor interactions .
Stability and Reactivity
- Hydrolytic Stability : The β-hydroxy groups in the target compound may render it susceptible to oxidation or esterification under acidic conditions, unlike ether or alkyl-substituted analogs .
- Electrophilic Reactivity: The γ-chloro groups could participate in nucleophilic substitution reactions, a feature absent in non-halogenated analogs like 1,4-bis(2-oxopropyl) derivatives .
Biological Activity
N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of hexahydro-1,4-diazepines, characterized by a six-membered ring containing two nitrogen atoms. The presence of the gamma-chloro-beta-hydroxypropyl substituents suggests potential interactions with biological targets, particularly in neuropharmacology.
Chemical Structure
- Molecular Formula : CHClNO
- CAS Number : 85095-81-4
Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit activity as GABA receptor modulators. GABA (gamma-aminobutyric acid) is a primary inhibitory neurotransmitter in the central nervous system.
The compound may act as a GABA(A) receptor agonist or antagonist. Studies have shown that alterations in GABA receptor activity can lead to significant changes in neuronal excitability and synaptic transmission. For instance, the modulation of GABA(A) receptors can influence various physiological processes, including anxiety, sedation, and muscle relaxation.
Case Studies and Research Findings
- GABA Receptor Interaction : A study investigating the effects of various diazepine derivatives found that certain modifications could enhance binding affinity to GABA(A) receptors, potentially increasing their efficacy as anxiolytics or sedatives .
- Toxicological Profile : Toxicological assessments indicate that similar compounds can exhibit both therapeutic and adverse effects depending on dosage and administration route. Notably, some derivatives have shown mutagenic potential in bacterial assays, emphasizing the need for careful evaluation .
- Pharmacokinetics : Research has indicated that the pharmacokinetic profile of hexahydro-1,4-diazepines can vary significantly based on structural modifications. Factors such as solubility, metabolism, and half-life play crucial roles in determining their biological activity .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
